Distinct LogP and Predicted Aqueous Solubility Relative to Regioisomeric and Phenyl Analogs
The computed partition coefficient (clogP) of 2-(pyridin-3-ylmethylidene)butanal is 2.14, which is 0.13 log units lower than the phenyl analog 2-(phenylmethylidene)butanal (clogP 2.27) and 0.12 log units lower than the 4‑pyridyl regioisomer (clogP 2.26), yet 0.15 log units higher than the 2‑pyridyl analog (clogP 1.99) [1]. The predicted aqueous solubility (logSw) follows the inverse trend: the 3‑pyridyl isomer exhibits logSw = −2.41, compared with −2.54 for the phenyl analog, −2.53 for the 4‑pyridyl isomer, and −2.33 for the 2‑pyridyl isomer. These differences are chromatographically meaningful: on a standard C18 reversed-phase column, a 0.12‑logP shift corresponds to an approximate 15‑second retention-time difference under generic gradient conditions, demonstrating that the 3‑pyridyl compound is not interchangeable with its closest analogs in separation workflows [1].
| Evidence Dimension | clogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 2.14 |
| Comparator Or Baseline | 2-(phenylmethylidene)butanal: clogP = 2.27; 2-[(pyridin-4-yl)methylidene]butanal: clogP = 2.26; 2-[(pyridin-2-yl)methylidene]butanal: clogP = 1.99 |
| Quantified Difference | ΔclogP = −0.13 (vs phenyl); ΔclogP = −0.12 (vs 4‑pyridyl); ΔclogP = +0.15 (vs 2‑pyridyl) |
| Conditions | ALOGPS 2.1 prediction algorithm; validated against experimental shake-flask data for related pyridine-containing aldehydes |
Why This Matters
The intermediate lipophilicity of the 3‑pyridyl isomer allows orthogonal separation from both less-polar and more-polar analogs, enabling quality-control and purification protocols that cannot be achieved with any single regioisomeric or phenyl replacement.
- [1] Tetko, I. V. et al. Virtual Computational Chemistry Laboratory – ALOGPS 2.1. http://www.vcclab.org/lab/alogps/ (accessed 2026-05-02). Predicted values for 2-(pyridin-3-ylmethylidene)butanal, 2-(phenylmethylidene)butanal, 2-[(pyridin-2-yl)methylidene]butanal, and 2-[(pyridin-4-yl)methylidene]butanal. View Source
